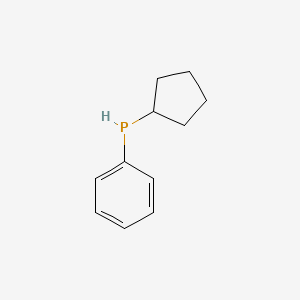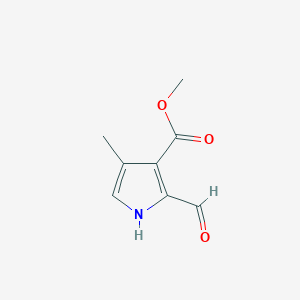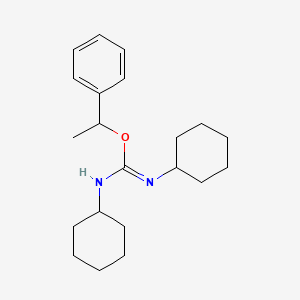
1-Phenylethyl N,N'-dicyclohexylcarbamimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylethyl N,N’-dicyclohexylcarbamimidate is an organic compound with a complex structure. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties and reactivity, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylethyl N,N’-dicyclohexylcarbamimidate typically involves the reaction of 1-phenylethylamine with N,N’-dicyclohexylcarbodiimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature .
Industrial Production Methods
In an industrial setting, the production of 1-Phenylethyl N,N’-dicyclohexylcarbamimidate may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized to ensure high yield and purity of the product. Industrial production may also involve the use of advanced techniques such as phase transfer catalysis to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenylethyl N,N’-dicyclohexylcarbamimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of 1-Phenylethyl N,N’-dicyclohexylcarbamimidate include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction being carried out, but they generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from the reactions of 1-Phenylethyl N,N’-dicyclohexylcarbamimidate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
1-Phenylethyl N,N’-dicyclohexylcarbamimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Phenylethyl N,N’-dicyclohexylcarbamimidate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the reaction kinetics and outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: A related compound with similar chemical properties and applications.
1-Phenylethylamine: Another related compound used in various chemical reactions and synthesis processes.
Uniqueness
1-Phenylethyl N,N’-dicyclohexylcarbamimidate is unique due to its specific chemical structure and reactivity. Its ability to undergo various types of chemical reactions and its wide range of applications in scientific research make it a valuable compound for study and use .
Propriétés
Numéro CAS |
52770-86-2 |
|---|---|
Formule moléculaire |
C21H32N2O |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
1-phenylethyl N,N'-dicyclohexylcarbamimidate |
InChI |
InChI=1S/C21H32N2O/c1-17(18-11-5-2-6-12-18)24-21(22-19-13-7-3-8-14-19)23-20-15-9-4-10-16-20/h2,5-6,11-12,17,19-20H,3-4,7-10,13-16H2,1H3,(H,22,23) |
Clé InChI |
BYRPOOBDPDGJKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)OC(=NC2CCCCC2)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



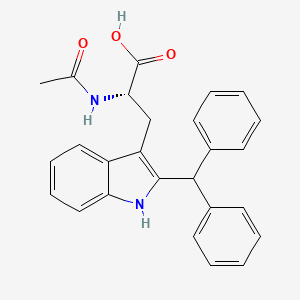


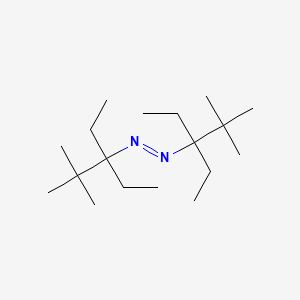






![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)
